2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane
CAS No.: 1443343-14-3
Cat. No.: VC13485069
Molecular Formula: C12H14BrFO3
Molecular Weight: 305.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443343-14-3 |
|---|---|
| Molecular Formula | C12H14BrFO3 |
| Molecular Weight | 305.14 g/mol |
| IUPAC Name | 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane |
| Standard InChI | InChI=1S/C12H14BrFO3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2 |
| Standard InChI Key | PEUJUPAYIKYCGB-UHFFFAOYSA-N |
| SMILES | C1COC(OC1)CCOC2=CC(=CC(=C2)Br)F |
| Canonical SMILES | C1COC(OC1)CCOC2=CC(=CC(=C2)Br)F |
Introduction
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is a chemical compound with the molecular formula C12H14BrFO3. It belongs to the class of dioxanes, which are six-membered rings containing two oxygen atoms. This compound is particularly notable for its bromo and fluoro substitutions on the phenoxy group, which can significantly influence its chemical and biological properties.
Synthesis and Preparation
While specific synthesis details for 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane are not readily available, compounds with similar structures often involve reactions between aldehydes or ketones and diols in the presence of catalysts like p-toluene sulfonic acid . The synthesis might involve a condensation reaction to form the dioxane ring, followed by the introduction of the bromo-fluorophenoxy group.
Research Findings and Future Directions
Research on 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is limited, and more studies are needed to fully understand its properties and potential applications. Future research could focus on its synthesis optimization, biological activity screening, and environmental impact assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume